1-(1-Cyclohexen-1-yl)naphthalene 1-(1-Cyclohexen-1-yl)naphthalene
Brand Name: Vulcanchem
CAS No.: 40358-51-8
VCID: VC14433896
InChI: InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-7,9-12H,1-3,8H2
SMILES:
Molecular Formula: C16H16
Molecular Weight: 208.30 g/mol

1-(1-Cyclohexen-1-yl)naphthalene

CAS No.: 40358-51-8

Cat. No.: VC14433896

Molecular Formula: C16H16

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Cyclohexen-1-yl)naphthalene - 40358-51-8

Specification

CAS No. 40358-51-8
Molecular Formula C16H16
Molecular Weight 208.30 g/mol
IUPAC Name 1-(cyclohexen-1-yl)naphthalene
Standard InChI InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-7,9-12H,1-3,8H2
Standard InChI Key JDPSNAPGULGULM-UHFFFAOYSA-N
Canonical SMILES C1CCC(=CC1)C2=CC=CC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(1-Cyclohexen-1-yl)naphthalene consists of a planar naphthalene system (two fused benzene rings) linked to a non-planar cyclohexenyl group via a single covalent bond at the 1-position. The cyclohexenyl moiety introduces steric hindrance and partial unsaturation, influencing the compound’s reactivity and intermolecular interactions. The exact mass of the compound is 208.12500 g/mol, with a calculated logP (octanol-water partition coefficient) of 4.797, indicating significant lipophilicity .

Thermal and Physical Characteristics

Key physical properties include:

PropertyValue
Density (20°C)1.062 g/cm³
Boiling Point351.3°C at 760 mmHg
Flash Point177.7°C
Refractive Index (20°C)1.627
Vapor Pressure (25°C)Not reported

The high boiling point suggests stability under thermal stress, making it suitable for high-temperature reactions. The flash point classifies it as combustible, requiring careful handling in industrial settings .

Synthetic Methodologies

Modern T3P-Promoted Synthesis

A breakthrough in metal-free synthesis, reported by , utilizes propylphosphonic anhydride (T3P) as a water scavenger under microwave irradiation. While the original study focused on N-alkenylated heterocycles, the protocol is adaptable to naphthalene derivatives:

  • Reaction Setup:

    • Naphthalene (1.0 equiv) and cyclohexanone (3.0 equiv) are mixed in ethyl acetate.

    • T3P (1.5 equiv) is added to activate the ketone electrophile.

    • Microwave irradiation at 120°C for 20 minutes drives the reaction .

  • Mechanism:

    • T3P promotes ketone activation via formation of a phosphonate intermediate.

    • Nucleophilic attack by naphthalene at the carbonyl carbon forms a tetrahedral intermediate.

    • Dehydration yields the alkenylated product, with T3P sequestering water to shift equilibrium .

This method achieves yields up to 94% under optimized conditions, avoids transition metals, and simplifies purification through silica plug filtration .

Future Directions

Green Chemistry Innovations

Expanding T3P-mediated synthesis to larger scales could reduce reliance on toxic catalysts. Solvent-free microwave-assisted routes may further improve sustainability.

Functionalization Studies

Selective hydrogenation of the cyclohexenyl ring could yield saturated analogs with altered electronic properties. Cross-coupling reactions (e.g., Suzuki-Miyaura) might enable conjugation with bioactive moieties.

Environmental Impact Assessments

Studies on biodegradation pathways and ecotoxicology are critical given the persistence of PAHs in ecosystems.

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